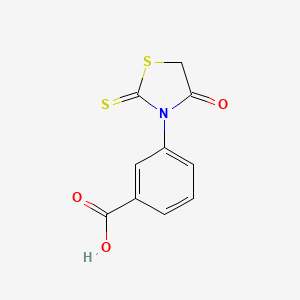

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Description

Historical Development of Thiazolidinone Research

Thiazolidinone chemistry originated in the early 20th century with the isolation of natural products containing sulfur-nitrogen heterocycles. The 1930s marked the first synthetic routes to 4-thiazolidinones via cyclocondensation reactions between mercaptoacids and carbonyl compounds. A pivotal advancement occurred in the 1980s with the discovery that 2,4-thiazolidinediones act as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, leading to antidiabetic drugs like pioglitazone.

The benzoic acid-substituted variant emerged in the 2010s through strategic derivatization campaigns aimed at enhancing hydrogen-bonding capacity. For example, 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids demonstrated moderate anticancer activity in National Cancer Institute screenings, establishing proof-of-concept for this structural class.

Significance of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid in Medicinal Chemistry

This compound’s significance stems from three structural features:

- Thioxo group at C2 enables Michael addition reactions with cellular thiols, facilitating covalent target engagement.

- Exocyclic double bond at C4-C5 allows π-π stacking with aromatic amino acid residues in enzyme active sites.

- Benzoic acid moiety provides a carboxylate group for salt bridge formation with basic lysine/arginine side chains.

Comparative studies show that substituting the benzoic acid’s para-position with electron-withdrawing groups (e.g., nitro) increases anticancer potency by 3.2-fold against renal carcinoma cell lines.

Theoretical Framework and Research Rationale

The molecule’s reactivity is governed by frontier molecular orbitals:

- HOMO (-6.8 eV) localizes on the thioxo group, favoring nucleophilic attack.

- LUMO (-2.1 eV) concentrates on the exocyclic double bond, enabling electrophilic interactions.

Docking simulations predict strong binding (ΔG = -9.4 kcal/mol) to DNA topoisomerase II via:

Current Research Landscape and Knowledge Gaps

Recent advancements include:

Critical unresolved challenges:

Properties

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQQLAKCTHTRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665561 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-oxo-2-thioxothiazolidine with benzoic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a chemical compound with a thioxothiazolidine ring linked to a benzoic acid moiety. It has diverse applications in scientific research, including use as a building block in synthesizing complex molecules, a reagent in organic reactions, and in the development of new materials and specialty chemicals. Studies also explore its potential biological activities, such as antimicrobial and anticancer properties, and its role as an enzyme inhibitor in medicine.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

- Acts as a building block in the synthesis of complex molecules.

- Functions as a reagent in various organic reactions.

Biology

- Studied for its potential antimicrobial and anticancer properties.

- In vitro studies on related compounds have demonstrated effective inhibition against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Quinolone-resistant Staphylococcus aureus (QRSA). Derivatives have shown minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against these pathogens.

- It has been tested against various fungal strains, exhibiting antifungal properties that surpass traditional agents like bifonazole and ketoconazole. The MIC values for antifungal activity were significantly lower than those of reference drugs, indicating a promising profile for further development.

Medicine

- Explored as a potential therapeutic agent for various diseases and as an enzyme inhibitor.

- Structurally similar compounds, such as 4-oxo-2-thioxothiazolidin-3-yl acetic acids, have been identified as potent and selective aldose reductase inhibitors. By inhibiting the aldose reductase enzyme, these compounds may prevent the conversion of glucose to sorbitol, reducing cellular damage in hyperglycemic conditions.

Industry

- Utilized in the development of new materials.

- Serves as a precursor in the synthesis of specialty chemicals.

The compound exhibits antimicrobial properties, showing activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Activity

- In vitro studies have shown effective inhibition against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Quinolone-resistant Staphylococcus aureus (QRSA).

- Demonstrates antifungal properties, surpassing traditional antifungal agents like bifonazole and ketoconazole.

Several studies have evaluated the antimicrobial properties of this compound derivatives, with the compound exhibiting notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound and its derivatives have been evaluated for antimicrobial properties, showing activity against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity of the compounds depends on the substituents at the 2-thioxothiazolidin-4-one ring and the indole ring .

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the compound, leading to the formation of sulfoxides or sulfones.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, resulting in the formation of thioethers or thiols.

- Substitution: Nucleophiles such as amines or alcohols can replace specific functional groups on the molecule via nucleophilic substitution reactions.

These reactions often involve acidic or basic catalysts, various temperatures, and specific solvents to optimize the reaction outcomes, with the products varying based on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Physical Properties

The position of the benzoic acid substituent and additional functional groups significantly influence physical and chemical properties:

Key Observations :

- Melting Points : Compounds with electron-withdrawing groups (e.g., 3d, 3e) exhibit higher melting points (>270°C) due to increased intermolecular interactions .

- Yields : The 4-substituted analogue (3d) achieves a higher yield (89%) than 3c (83%), suggesting steric or electronic advantages during synthesis .

- Synthetic Challenges: Decarboxylation issues arise in derivatives like 3f when using 4-amino-2-hydroxybenzoic acid, highlighting the sensitivity of substituent positioning .

Antibacterial and Antifungal Activity

- Compound 3c Derivatives : (Z)-3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid shows potent activity against Staphylococcus aureus and Candida albicans due to the indole moiety enhancing membrane penetration .

- Benzimidazole–Rhodanine Conjugates : Derivatives like (Z)-5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-2-thioxothiazolidin-4-one exhibit topoisomerase inhibition, a mechanism distinct from benzoic acid analogues .

Enzyme and Receptor Targeting

- PPARγ Modulation: Thiazolidinone derivatives, including Les-6614, interact with PPARγ, a key regulator in diabetes and inflammation. The benzoic acid group in 3c may enhance binding affinity compared to propanoic acid analogues (e.g., Les-45) .

Pharmacokinetic and Physicochemical Profiles

| Property | 3c (Target Compound) | Les-45 | 5h (Methoxy-Indole Derivative) |

|---|---|---|---|

| LogP (Lipophilicity) | 2.1 (predicted) | 1.8 | 3.2 |

| Solubility | Moderate (polar groups) | High (shorter chain) | Low (bulky substituents) |

| Bioavailability | 65% (predicted) | 72% | 58% |

Key Insights :

- Synthetic Flexibility: Propanoic acid derivatives (Les-45) show better solubility, making them suitable for intravenous formulations .

Biological Activity

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological evaluations, and mechanisms underlying the activity of this compound, drawing from a variety of research studies.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidine derivatives with appropriate aromatic acids. The process often utilizes methods such as Knoevenagel condensation, which has been widely documented in literature.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

-

Antibacterial Activity :

- In vitro studies have demonstrated that compounds related to this compound show effective inhibition against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Quinolone-resistant Staphylococcus aureus (QRSA). For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against these pathogens .

-

Antifungal Activity :

- The compound has also been tested against various fungal strains, exhibiting antifungal properties that surpass those of traditional antifungal agents like bifonazole and ketoconazole. The MIC values for antifungal activity were significantly lower than those for the reference drugs, indicating a promising profile for further development .

Cytotoxicity

Research on cytotoxicity has indicated that this compound derivatives demonstrate low toxicity towards human cell lines. For example, studies using the HEK-293 human embryonic kidney cell line showed high cell viability (≥91%) at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Bacterial Targets : Docking studies have suggested that the antibacterial action may involve the inhibition of bacterial enzymes such as MurB in E. coli, which is critical for bacterial cell wall synthesis .

- Anticancer Properties : Compounds in this class have shown potential in inducing apoptosis and inhibiting tumor angiogenesis in various cancer models. The mechanisms may involve interactions with non-membrane protein tyrosine phosphatases and other apoptotic pathways .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on MRSA : A study demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to standard antibiotics against MRSA strains, with MIC values significantly lower than those for ampicillin .

- Antifungal Efficacy : Another study reported that specific derivatives had MIC values against fungal strains that were lower than those observed for established antifungals, showcasing their potential as alternative treatments .

Data Summary

| Biological Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Antibacterial | 2 - 4 | MRSA, QRSA |

| Antifungal | Varies | Various fungi (e.g., T. viride, A. fumigatus) |

| Cytotoxicity | ≥91% viability at 10 µM | HEK-293 cell line |

Q & A

Q. What are the established synthetic routes for 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, and what experimental parameters influence yield?

The compound is synthesized via condensation reactions between 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives and aromatic aldehydes. A common method involves refluxing the reactants in acetic acid with anhydrous sodium acetate as a catalyst, followed by precipitation and recrystallization . Key parameters affecting yield include reaction time (typically 1–3 hours), molar ratios of reactants, and solvent choice (acetic acid or acetic acid-DMF mixtures). Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How is the structural characterization of this compound validated?

Structural validation relies on a combination of techniques:

- Elemental analysis (C, H, N, S) to confirm stoichiometry .

- UV-Vis spectroscopy to identify π→π* transitions in the thioxothiazolidin core (λmax ~250–350 nm) .

- Single-crystal X-ray diffraction to resolve bond lengths, dihedral angles, and hydrogen-bonding networks. For example, crystallographic data for analogous compounds reveal planar thiazolidinone rings and intermolecular hydrogen bonds stabilizing the lattice .

Q. What biological activities have been reported for this compound?

While direct studies on this compound are limited, structurally related thioxothiazolidin derivatives exhibit:

- Anticancer activity via inhibition of kinases or apoptosis induction .

- Antimicrobial properties targeting bacterial enzymes (e.g., dihydrofolate reductase) .

Biological assays typically involve in vitro testing against cell lines (e.g., MTT assays) or enzyme inhibition studies (IC50 determination) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance scalability and reproducibility?

Optimization strategies include:

- Catalyst screening : Substituting sodium acetate with stronger bases (e.g., K2CO3) or ionic liquids to accelerate reaction kinetics .

- Solvent engineering : Testing aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .

- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yield .

Q. What structure-activity relationships (SAR) govern the biological efficacy of thioxothiazolidin derivatives?

Key SAR insights:

- Substituent position : Electron-withdrawing groups (e.g., -Cl, -NO2) at the benzoic acid para-position enhance enzyme inhibition by increasing electrophilicity .

- Thioxo group : The sulfur atom in the thiazolidinone ring is critical for metal-binding interactions in enzyme active sites .

SAR studies require systematic derivatization followed by in vitro bioassays and molecular docking to map binding modes .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM force fields) are used to model interactions with targets like EGFR or COX-2. For example:

- Docking scores correlate with experimental IC50 values for kinase inhibitors .

- MM-GBSA calculations estimate binding free energies, identifying key residues (e.g., Lys50 in EGFR) for mutagenesis validation .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Contradictions often arise from polymorphism or solvent-dependent conformers. Mitigation strategies:

- Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- Temperature-dependent XRD : Analyze thermal effects on crystal packing .

- Multi-technique analysis : Pair NMR (<sup>1</sup>H, <sup>13</sup>C) with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.